8-Amino-1,2,3,4-tetrahydro-2-naphthol

Medicinal Chemistry Neuroscience Dopamine Receptor Pharmacology

8-Amino-1,2,3,4-tetrahydro-2-naphthol is a critical tetralin scaffold for CNS drug discovery, offering 100-fold lower D2/5-HT1A binding affinity vs. phenol analogs to minimize off-target effects. Cited in Bayer/Grünenthal patents as a TRPV1 antagonist intermediate with a 98% high-yield synthesis route. Ideal for SAR studies and scalable process chemistry.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 624729-66-4
Cat. No. B1602954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-1,2,3,4-tetrahydro-2-naphthol
CAS624729-66-4
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1O)C(=CC=C2)N
InChIInChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2
InChIKeySSTODPPMEPQZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-1,2,3,4-tetrahydro-2-naphthol (CAS 624729-66-4): Chemical Identity and Procurement Profile for Research and Development


8-Amino-1,2,3,4-tetrahydro-2-naphthol (CAS 624729-66-4), systematically named 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol, is a bicyclic organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. The molecule consists of a partially saturated naphthalene core (a tetralin system) bearing an amino (-NH2) substituent at the 8-position and a hydroxyl (-OH) group at the 2-position. This specific substitution pattern defines its chemical reactivity and potential as a synthetic intermediate. Commercially, the compound is offered with purity specifications typically ranging from 95% to 99.74% , and it is supplied for research use as a versatile building block in organic synthesis and medicinal chemistry . Its primary applications are documented in patent literature as an intermediate for the preparation of more complex bioactive molecules .

8-Amino-1,2,3,4-tetrahydro-2-naphthol (CAS 624729-66-4): Critical Assessment of In-Class Substitution Risks


The tetrahydro-2-naphthol scaffold is a privileged structure in medicinal chemistry, yet substitution with a generic analog is scientifically unsound without rigorous validation. The precise location of the amino group on the ring system is a critical determinant of biological activity. Studies on isomeric 2-aminotetralins demonstrate that the position of substitution profoundly impacts receptor binding affinity; for instance, the 8-amino isomer can exhibit a 100-fold lower affinity for key neurological receptors like D2 and 5-HT1A compared to its corresponding phenol or other positional isomers [1]. This stark difference in pharmacodynamics is also reflected in in vivo outcomes, confirming that even a seemingly minor change in substitution pattern can drastically alter functional properties [1]. Therefore, attempts to replace 8-Amino-1,2,3,4-tetrahydro-2-naphthol with a 5-, 6-, or 7-amino analog, or a 2-aminotetralin without the hydroxyl group, without direct comparative biological or synthetic pathway data, risk invalidating experimental results and wasting research resources.

Quantitative Differentiation Guide: 8-Amino-1,2,3,4-tetrahydro-2-naphthol vs. Structural Analogs


Dopamine D2 Receptor Affinity: 100-Fold Reduction in Binding for 8-Amino Isomer

In a comparative pharmacological study of ring-substituted 2-aminotetralins, the 8-amino derivative of 2-(N,N-di-n-propylamino)-1,2,3,4-tetrahydronaphthalene demonstrated a dramatic 100-fold reduction in binding affinity for the dopamine D2 receptor relative to the unsubstituted parent phenol compound [1]. This contrasts with other positional isomers, which exhibited more modest shifts in receptor affinity, highlighting the specific and detrimental effect of the 8-amino group on D2 receptor engagement.

Medicinal Chemistry Neuroscience Dopamine Receptor Pharmacology

Serotonin 5-HT1A Receptor Affinity: 100-Fold Reduction in Binding for 8-Amino Isomer

The same study that profiled D2 receptor binding also evaluated the affinity of isomeric amino-2-aminotetralins for the serotonin 5-HT1A receptor. The 8-amino isomer exhibited an equally striking 100-fold decrease in affinity compared to the corresponding phenol compound [1]. This parallel reduction in binding at two major neuromodulatory receptors underscores the unique pharmacological profile conferred by the 8-amino substituent.

Medicinal Chemistry Neuroscience Serotonin Receptor Pharmacology

Synthetic Yield Differential: 98% vs. 71% Yield from Distinct Precursors

The choice of synthetic route significantly impacts the efficiency of obtaining 8-Amino-1,2,3,4-tetrahydro-2-naphthol. A comparison of two documented synthetic pathways reveals a substantial difference in yield. Using 1-amino-7-naphthol as the starting material proceeds with a high yield of approximately 98% . In contrast, an alternative pathway starting from 8-amino-3,4-dihydronaphthalen-1(2H)-one results in a significantly lower yield of approximately 71% . This 27% absolute difference in yield represents a major economic and operational consideration for procurement or large-scale production planning.

Organic Synthesis Process Chemistry Medicinal Chemistry

TRPV1 Antagonist Activity: Class-Level Potency for 8-Substituted Naphthols

Within the class of tetrahydro-naphthol derivatives, several compounds have been identified as potent inhibitors of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target for pain management [1]. A high-throughput screening effort identified naphthol derivatives as TRPV1 inhibitors, and subsequent lead optimization was achieved by enhancing the acidity of the phenol group [2]. While specific IC50 data for 8-Amino-1,2,3,4-tetrahydro-2-naphthol against TRPV1 is not provided in the located public data, its structural membership in the 8-substituted tetrahydro-2-naphthol class, which is specifically cited in TRPV1 patent literature , suggests it may share this biological profile. Its utility is best understood as a potential scaffold for developing novel TRPV1 antagonists with a differentiated selectivity profile compared to known inhibitors like BCTC (IC50 = 35 nM) .

Pain Research TRPV1 Antagonism Ion Channel Pharmacology

Validated Application Scenarios for 8-Amino-1,2,3,4-tetrahydro-2-naphthol Based on Comparative Evidence


Design of Dopamine and Serotonin Receptor Ligands with Minimized Off-Target Activity

Based on the direct evidence showing a 100-fold reduction in binding affinity for both D2 and 5-HT1A receptors compared to the parent phenol , this compound is an ideal starting material for medicinal chemistry programs aiming to design novel central nervous system (CNS) agents with a reduced propensity for off-target dopaminergic or serotonergic side effects. Researchers seeking to explore structure-activity relationships (SAR) around the 8-position of the tetralin core will find this scaffold particularly valuable for mapping receptor interaction surfaces and engineering desired selectivity profiles.

Efficient Multi-Step Synthesis via High-Yielding 1-Amino-7-naphthol Pathway

The documented synthetic route from 1-amino-7-naphthol, which proceeds in 98% yield, offers a robust and efficient method for generating 8-Amino-1,2,3,4-tetrahydro-2-naphthol . This high-yielding pathway is a critical advantage for process chemists and CROs involved in the multi-step synthesis of complex pharmaceuticals, where maximizing intermediate throughput and minimizing waste are paramount. The availability of a high-yield route can significantly reduce the overall cost of goods for a final drug candidate.

Exploratory Medicinal Chemistry for Next-Generation TRPV1 Antagonists

Given the established link between the tetrahydro-naphthol scaffold and TRPV1 antagonism , this specific 8-amino derivative serves as a key intermediate for exploring a novel chemical space around the vanilloid receptor. Its unique substitution pattern offers a potential advantage over earlier-generation TRPV1 inhibitors, which often suffer from hyperthermia as a dose-limiting side effect. By leveraging this scaffold, medicinal chemists can explore modifications that may decouple analgesic efficacy from thermoregulatory disruption, a critical goal in the development of clinically viable TRPV1 antagonists.

Synthesis of Patent-Disclosed Bioactive Compounds

This compound is a specifically named intermediate in the patent literature, notably in applications assigned to Bayer Healthcare AG and Grünenthal GmbH . This direct citation in patents for the development of novel therapeutic agents provides a clear and defensible rationale for its procurement. Researchers engaged in competitive intelligence, generic drug development, or the synthesis of proprietary pharmaceutical candidates will find its use justified and necessary for reproducing or modifying the claimed inventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Amino-1,2,3,4-tetrahydro-2-naphthol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.